molecular formula C20H26O5 B13863784 (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester

(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester

Cat. No.: B13863784
M. Wt: 346.4 g/mol
InChI Key: JNTHBLSRVAEGTR-GPKIVMKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. These methods often incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

(1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other gibbane derivatives and related organic molecules with similar functional groups. Examples include:

  • (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid
  • (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Amide

Uniqueness

What sets (1alpha,4bbeta,10beta)-10-Methyl 7-(Hydroxy)-1-methyl-8-methylene-Gibb-4-ene-1,10-dicarboxylic Acid Ester apart is its unique combination of functional groups and its specific three-dimensional structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,2S,3S,4R,9R,12S)-12-hydroxy-2-methoxycarbonyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-4-carboxylic acid

InChI

InChI=1S/C20H26O5/c1-11-9-19-10-20(11,24)8-6-13(19)12-5-4-7-18(2,17(22)23)14(12)15(19)16(21)25-3/h5,13-15,24H,1,4,6-10H2,2-3H3,(H,22,23)/t13-,14+,15+,18+,19-,20-/m0/s1

InChI Key

JNTHBLSRVAEGTR-GPKIVMKLSA-N

Isomeric SMILES

C[C@]1(CCC=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)OC)C(=O)O

Canonical SMILES

CC1(CCC=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.